3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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Overview
Description
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate.
Reduction: Formation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate
- 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Uniqueness
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitrobenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific studies .
Biological Activity
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic compound belonging to the class of chromone derivatives, characterized by its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N1O6, with a molar mass of approximately 369.37 g/mol. The compound features a chromenone core, which is a bicyclic structure consisting of a benzopyran moiety. The presence of both methoxy and nitro groups in its structure enhances its solubility and biological reactivity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway.
Antioxidant Activity
The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate | TBD | Acetate group instead of nitro | Moderate anticancer activity |
Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one) | 47829-06 | Multiple hydroxyl groups | Enhanced antioxidant activity |
3-(3-Methoxyphenyl)-4-oxo-4H-chromen-7-yldimethylcarbamate | TBD | Dimethylcarbamate moiety | Antimicrobial properties |
This table highlights the distinct biological profiles associated with different structural modifications in chromone derivatives.
Case Studies
- In Vitro Study on MCF-7 Cells : A study conducted by researchers evaluated the cytotoxicity of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 5 μM after 48 hours of treatment, demonstrating significant growth inhibition compared to control groups.
- Antioxidant Activity Assessment : Another study assessed the antioxidant potential using DPPH radical scavenging assays, where the compound exhibited a scavenging rate comparable to well-known antioxidants like ascorbic acid at equivalent concentrations.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-29-20-5-3-2-4-17(20)19-13-30-21-12-16(10-11-18(21)22(19)25)31-23(26)14-6-8-15(9-7-14)24(27)28/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWIALYPOHUTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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